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Compound of Interest

Compound Name: Di-tert-butylamine

Cat. No.: B1584993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for di-tert-butylamine. It includes

detailed experimental protocols for acquiring this data and presents the quantitative information

in clearly structured tables for ease of comparison and interpretation.

Spectroscopic Data Summary
The following tables summarize the key spectral data for di-tert-butylamine. Due to the

challenges in sourcing publicly available, experimentally-verified spectra for di-tert-
butylamine, the NMR data presented here is based on predictive models and analysis of

structurally similar compounds. The IR and MS data are compiled from typical values for

secondary amines and spectral databases.

Table 1: ¹H NMR Spectral Data for Di-tert-butylamine
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.15 Singlet 18H C(CH₃)₃

~0.9 - 1.2 Broad Singlet 1H NH

Note: The chemical shift of the N-H proton can vary depending on solvent and concentration.
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Table 2: ¹³C NMR Spectral Data for Di-tert-butylamine
Chemical Shift (δ) ppm Assignment

~50.5 C(CH₃)₃

~31.8 C(CH₃)₃

Table 3: IR Spectral Data for Di-tert-butylamine
Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Weak-Medium, Sharp N-H Stretch

~2960 Strong C-H Stretch (asymmetric)

~2870 Strong C-H Stretch (symmetric)

~1365 Strong C-H Bend (tert-butyl)

~1220 Medium C-N Stretch

Table 4: Mass Spectrometry Data for Di-tert-butylamine
m/z Relative Intensity (%) Assignment

129 Low [M]⁺ (Molecular Ion)

114 High [M-CH₃]⁺

72 Moderate [M-C₄H₉]⁺

57 High [C₄H₉]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

representative of standard procedures for the analysis of a liquid secondary amine like di-tert-
butylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

protons and carbon atoms in di-tert-butylamine.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of di-tert-butylamine in 0.6-0.8 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more)

and a potentially more concentrated sample may be required to achieve an adequate
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signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in di-tert-butylamine by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

For a neat liquid sample, place a drop of di-tert-butylamine between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Instrument Setup:

Place the salt plates in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty beam path.

Data Acquisition:

Acquire the sample spectrum by passing the IR beam through the thin film.

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Data Processing:
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The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of di-tert-butylamine.

Methodology:

Sample Introduction:

Introduce a small amount of the volatile di-tert-butylamine sample into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization:

Utilize electron ionization (EI) as the standard method. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis:

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a

quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier detects the separated ions.

The instrument's software records the abundance of each ion at its specific m/z value.

Data Analysis:

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.
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Identify the molecular ion peak ([M]⁺) and the major fragment ions to elucidate the

fragmentation pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

di-tert-butylamine.
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Spectroscopic characterization workflow for di-tert-butylamine.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Di-
tert-butylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584993#di-tert-butylamine-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

